Diethyl 4,4-difluoroheptanedioate
Overview
Description
Diethyl 4,4-difluoroheptanedioate is an organic compound with the molecular formula C₁₁H₁₈F₂O₄ and a molecular weight of 252.26 g/mol . It is a diester derivative of heptanedioic acid, where two fluorine atoms are substituted at the 4th position. This compound is typically a pale-yellow to yellow-brown liquid and is soluble in various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 4,4-difluoroheptanedioate can be synthesized through a multi-step process involving the esterification of heptanedioic acid with ethanol in the presence of a strong acid catalyst, followed by fluorination at the 4th position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and fluorination processes. The reaction conditions are optimized to ensure high yield and purity, typically involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ester groups, forming corresponding carboxylic acids.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products Formed:
Oxidation: Formation of 4,4-difluoroheptanedioic acid.
Reduction: Formation of 4,4-difluoroheptanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 4,4-difluoroheptanedioate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Mechanism of Action
The mechanism of action of diethyl 4,4-difluoroheptanedioate involves its interaction with various molecular targets, depending on its application. In biochemical assays, it may act as a substrate or inhibitor for specific enzymes, influencing their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain biological targets, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Diethyl 4-oxopimelate: Used in asymmetric synthesis and organic reactions.
Diethyl 2,2’-diiodo-4,4’-biphenyldicarboxylate: Utilized in palladium-catalyzed annulation reactions.
Diethyl (difluoro (trimethylsilyl)methyl)phosphonate: Studied for difluoromethylenation of ketones.
Uniqueness: Diethyl 4,4-difluoroheptanedioate is unique due to the presence of two fluorine atoms at the 4th position, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the synthesis of fluorinated pharmaceuticals and advanced materials .
Properties
IUPAC Name |
diethyl 4,4-difluoroheptanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2O4/c1-3-16-9(14)5-7-11(12,13)8-6-10(15)17-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOBBVMKXUPPEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(CCC(=O)OCC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437580 | |
Record name | Diethyl 4,4-difluoroheptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-16-8 | |
Record name | Diethyl 4,4-difluoroheptanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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